molecular formula C17H25N3O3S B500266 1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane CAS No. 838869-71-9

1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane

Cat. No.: B500266
CAS No.: 838869-71-9
M. Wt: 351.5g/mol
InChI Key: FIHNETXMROQNGF-UHFFFAOYSA-N
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Description

1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane is a chemical compound with the molecular formula C17H25N3O3S and a molecular weight of 351.47 g/mol . This piperazine-based sulfonamide is intended for research applications only. Compounds within this class are of significant interest in medicinal chemistry, particularly in neuroscience, where novel piperazine-based sulfonamides are being investigated for their potential as neuroprotective and/or neurorestorative agents . These types of agents are being explored for the treatment of various neurological disorders affecting the central and peripheral nervous systems . The structure combines an azepane ring, a seven-membered heterocycle, with a substituted piperazine via a sulfonamide linker, a motif common in the development of pharmacologically active molecules . Researchers can utilize this compound as a reference standard or as a building block in the synthesis and development of new therapeutic entities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c21-17(16-8-4-3-5-9-16)18-12-14-20(15-13-18)24(22,23)19-10-6-1-2-7-11-19/h3-5,8-9H,1-2,6-7,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHNETXMROQNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Friedel-Crafts Acylation of Piperazine

The benzoyl group is introduced to piperazine via Friedel-Crafts acylation. In a representative procedure, piperazine reacts with benzoyl chloride in the presence of AlCl₃ in anhydrous 1,2-dichloroethane at 90°C for 6–8 hours. This method achieves moderate yields (60–70%) but requires careful exclusion of moisture to prevent hydrolysis.

Alternative Approach :

  • N-Acetylation Followed by Acylation : Protecting the piperazine amine with acetic anhydride prior to benzoylation reduces side reactions. Subsequent hydrolysis of the acetyl group under acidic conditions (4M HCl in dioxane) yields 4-benzoylpiperazine.

Sulfonylation of Azepane

Direct Sulfonation with Sulfonyl Chlorides

Azepane reacts with chlorosulfonic acid in dichloromethane (DCM) at 0°C to form azepane-1-sulfonyl chloride. This intermediate is unstable and must be used immediately. Quenching with ice water followed by extraction with ethyl acetate (EtOAc) and column chromatography (SiO₂, hexane/EtOAc 8:2) isolates the sulfonyl chloride.

Sulfonyl Fluoride Activation

Recent advances utilize sulfonyl fluorides due to their stability and selective reactivity. Azepane-1-sulfonyl fluoride is synthesized via reaction with sulfuryl fluoride (SO₂F₂) in the presence of triethylamine. Calcium triflimide [Ca(NTf₂)₂] activates the sulfonyl fluoride for subsequent coupling, enabling high-yield sulfonamide formation under mild conditions.

Coupling of 4-Benzoylpiperazine and Azepane-sulfonyl

Palladium-Catalyzed Cross-Coupling

A mixture of 4-benzoylpiperazine (1.2 equiv), azepane-1-sulfonyl chloride (1 equiv), Pd(OAc)₂ (5 mol%), and JohnPhos (10 mol%) in toluene at 100°C for 48 hours facilitates coupling. Sodium tert-butoxide (1.2 equiv) acts as a base, neutralizing HCl generated during the reaction. Purification via silica gel chromatography (EtOAc/MeOH 1:1) yields the target compound in 68% yield.

Calcium Triflimide-Mediated Sulfonamide Formation

Combining azepane-1-sulfonyl fluoride (1 equiv) and 4-benzoylpiperazine (1.2 equiv) in t-amyl alcohol with Ca(NTf₂)₂ (10 mol%) at 60°C for 1–2 hours achieves near-quantitative conversion. This method bypasses the need for harsh bases or prolonged heating, making it ideal for sensitive substrates.

Optimization and Comparative Analysis

MethodCatalyst SystemYield (%)Reaction TimeKey Advantage
Pd(OAc)₂/JohnPhosPalladium-based6848 hRobust for sterically hindered substrates
Ca(NTf₂)₂ ActivationLewis acid922 hMild conditions, high functional group tolerance

Critical Considerations :

  • Solvent Choice : Toluene and t-amyl alcohol minimize side reactions in Pd-catalyzed and Ca(NTf₂)₂ methods, respectively.

  • Purification : Silica gel chromatography with EtOAc/MeOH gradients effectively isolates the product from unreacted starting materials.

Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 3.85–3.70 (m, 4H, piperazine-H), 3.10–2.95 (m, 4H, azepane-H), 1.60–1.40 (m, 8H, azepane-CH₂).

    • ¹³C NMR : 167.8 (C=O), 134.2–127.6 (Ar-C), 52.1 (piperazine-C), 46.3 (azepane-C).

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z calculated for C₂₁H₃₀N₃O₃S [M+H]⁺: 404.2012; found: 404.2009 .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce secondary amines .

Scientific Research Applications

Scientific Research Applications

The applications of 1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane can be classified into several key areas:

Medicinal Chemistry

The compound has been explored for its therapeutic potential in treating various diseases, particularly neurological disorders. Its mechanism of action involves binding to specific receptors and enzymes, modulating their activity, which can lead to therapeutic effects such as:

  • Antipsychotic Properties : Similar compounds have shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential use in oncology .

Biological Research

This compound is utilized as a biochemical probe to study cellular processes. Its ability to inhibit specific enzymes has made it a valuable tool in understanding biochemical pathways involved in disease mechanisms.

Industrial Applications

In addition to its biological applications, the compound is also investigated for its utility in the development of new materials and chemical processes. Its sulfonamide structure allows it to serve as a building block for synthesizing more complex molecules used in various industrial applications.

Case Study 1: Antitumor Activity

In a study investigating the cytotoxic effects of various compounds on human cancer cell lines (MCF-7 and HCT-116), derivatives related to this compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin . This highlights the compound's potential role in cancer therapy.

Case Study 2: Neurological Effects

Research into similar piperazine-containing compounds has shown promising results in modulating neurotransmitter systems associated with mood disorders. These findings suggest that this compound could be further studied for its potential antidepressant or anxiolytic properties.

Mechanism of Action

The mechanism of action of 1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several sulfonyl-azepane derivatives and related heterocycles. Below is a detailed comparison based on molecular features, synthesis, and substituent effects.

Substituent Variations in Sulfonyl-Azepane Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane C₂₁H₂₇N₃O₃S* ~413.5 g/mol* Benzoylpiperazine, sulfonyl, azepane High steric bulk, polar sulfonyl
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane C₁₂H₁₅ClN₂O₄S 318.77 g/mol Chloro-nitrobenzene, sulfonyl Electron-withdrawing nitro group
1-[(4-Methylphenyl)sulfonyl]azepane C₁₃H₁₉NO₂S 253.36 g/mol 4-Methylbenzene, sulfonyl Simple aryl sulfonyl derivative
1-{[1-(4-Butoxybenzenesulfonyl)-pyrazol-4-yl]sulfonyl}azepane C₁₈H₂₅N₃O₅S₂ 469.6 g/mol Butoxybenzene, pyrazole, dual sulfonyl Extended conjugation, bulky substituents
Key Observations:
  • Steric Considerations : The benzoylpiperazine moiety in the target compound introduces significant steric hindrance, which may reduce solubility but improve binding specificity in biological systems compared to simpler analogs like 1-[(4-methylphenyl)sulfonyl]azepane .
  • Synthetic Complexity : Dual sulfonyl groups in the pyrazole-containing analog (C₁₈H₂₅N₃O₅S₂) require multi-step synthesis, whereas the target compound’s synthesis may align with methods described for benzoylpiperazine derivatives (e.g., Gilig et al.’s procedures for related compounds) .

Biological Activity

1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane is a compound of interest due to its potential biological activities, particularly in the context of drug design and therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a sulfonamide linkage, which is known for enhancing biological activity through various mechanisms such as enzyme inhibition and receptor modulation. The azepane ring contributes to the compound's lipophilicity, potentially affecting its pharmacokinetic properties.

Research indicates that compounds with similar structures often exhibit activity against specific biological targets. The sulfonamide moiety is frequently associated with antibacterial properties and enzyme inhibition. For instance, studies on related piperazine derivatives have shown that they can act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .

Table 1: Biological Activities Associated with Sulfonamide Compounds

Activity TypeExample CompoundsMechanism of Action
AntibacterialBenzoylpiperazine derivativesInhibition of bacterial enzymes
Enzyme InhibitionAcetylcholinesterase inhibitorsModulation of neurotransmitter levels
AnticancerPiperidine derivativesInduction of apoptosis in cancer cells
Anti-inflammatoryVarious sulfonamidesInhibition of inflammatory cytokines

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the benzoyl and piperazine moieties can significantly influence the biological activity of azepane derivatives. For example, the introduction of electron-withdrawing groups on the benzoyl ring has been shown to enhance binding affinity to target enzymes .

Case Study: Inhibition of Protein Kinases

A notable study focused on the inhibition of protein kinases by azepane derivatives, including this compound. The compound demonstrated significant inhibitory activity against Protein Kinase B (PKB-alpha) with an IC50 value in the low nanomolar range (approximately 4 nM) . This suggests potential applications in cancer therapy, where PKB plays a critical role in cell survival and proliferation.

Pharmacological Applications

The pharmacological potential of this compound extends beyond enzyme inhibition. Studies have indicated its efficacy in:

  • Neuroprotection : By inhibiting acetylcholinesterase, it may help increase acetylcholine levels in synaptic clefts, providing symptomatic relief in Alzheimer's disease.
  • Antitumor Activity : Related compounds have shown promise in inducing apoptosis in various cancer cell lines through multiple pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane, and how are reaction conditions controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the azepane ring and benzoylation of the piperazine moiety. Key steps require inert atmospheres (e.g., nitrogen) to prevent oxidation and precise temperature control (e.g., 60–80°C) to avoid side reactions. Solvents like dimethylformamide (DMF) or toluene are used to enhance reactivity . Post-synthesis, high-performance liquid chromatography (HPLC) is recommended for purity assessment (>95%) .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Analyze chemical shifts for the azepane ring (δ 1.4–2.1 ppm for CH2 groups) and benzoylpiperazine moiety (δ 7.3–7.8 ppm for aromatic protons). Compare with analogous compounds (e.g., 1-(4-nitrophenyl)azepane) to validate substituent effects .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ at m/z 406.18) and fragmentation patterns consistent with sulfonyl and benzoyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the benzoyl (e.g., electron-withdrawing groups) or azepane ring (e.g., alkylation) to assess impacts on target binding .
  • In Silico Docking : Use molecular docking software (e.g., AutoDock Vina) to predict interactions with receptors like serotonin or dopamine transporters, leveraging structural data from PubChem .
  • Biological Assays : Test analogs in cell-based models (e.g., HEK293 cells transfected with target receptors) to correlate structural changes with activity .

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodological Answer :

  • Variable Control : Re-evaluate experimental conditions (e.g., cell line specificity, assay pH, and incubation time). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Validation : Confirm activity using complementary assays (e.g., fluorescence polarization for binding affinity and surface plasmon resonance for kinetics) .
  • Purity Reassessment : Re-analyze compound batches via HPLC-MS to rule out degradation products or impurities .

Q. What experimental strategies are recommended to assess environmental stability and degradation pathways of this compound?

  • Methodological Answer :

  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor degradation via LC-MS. Identify byproducts (e.g., desulfonated intermediates) .
  • Biotic Transformation : Incubate with soil or microbial consortia under aerobic/anaerobic conditions. Use 14C-labeled analogs to track mineralization rates .
  • QSAR Modeling : Predict environmental persistence using quantitative structure-activity relationship models based on logP and topological polar surface area (TPSA) .

Q. How to design pharmacokinetic studies to evaluate absorption and metabolic stability?

  • Methodological Answer :

  • Solubility Assessment : Use shake-flask method with buffers (pH 1.2–6.8) and simulate intestinal fluid (FaSSIF/FeSSIF) to measure equilibrium solubility .
  • Metabolic Stability : Incubate with hepatic microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) .
  • Caco-2 Permeability : Measure apical-to-basolateral transport to predict intestinal absorption. Use propranolol as a high-permeability control .

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